Bienvenue dans la boutique en ligne BenchChem!

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide

Medicinal chemistry tetrahydroquinoline bromodomain inhibitors

This 2-bromobenzamide is a key member of the tetrahydroquinoline-benzamide chemotype validated in BET bromodomain inhibitor patents. The ortho-bromine substituent provides a distinct halogen-bond donor vector for BRD2/3/4 selectivity profiling and enables downstream Suzuki-Miyaura or Buchwald-Hartwig diversification. For reproducible biochemical and crystallographic results, order ≥95% HPLC purity with confirmed bromine isotopic pattern to avoid de-brominated impurities.

Molecular Formula C18H17BrN2O2
Molecular Weight 373.25
CAS No. 1005298-15-6
Cat. No. B2840995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide
CAS1005298-15-6
Molecular FormulaC18H17BrN2O2
Molecular Weight373.25
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H17BrN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23)
InChIKeyDTSFCCSARSGLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide (CAS 1005298-15-6): Core Chemical Identity and Procurement Baseline


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide (CAS 1005298-15-6; molecular formula C₁₈H₁₇BrN₂O₂; molecular weight 373.25 g/mol) is a synthetic small molecule composed of a 1,2,3,4-tetrahydroquinoline core N-acetylated at the 1‑position and linked via a 6‑amide bridge to a 2‑bromophenyl ring [1]. The tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, appearing in multiple classes of epigenetic bromodomain inhibitors, kinase inhibitors, and GPCR ligands [2]. The ortho‑bromine substituent on the benzamide ring distinguishes this compound from closely related analogs bearing hydrogen, methyl, or trifluoromethyl groups at the same position, introducing differential electronic and steric properties that may affect target binding and physicochemical profile.

Why N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide Cannot Be Interchanged with In‑Class Tetrahydroquinoline Benzamides


In the tetrahydroquinoline‑benzamide chemotype, even a single atom substitution on the benzamide ring can profoundly alter both potency and selectivity profiles. The 2‑bromobenzamide moiety introduces a heavy halogen capable of forming halogen bonds with backbone carbonyls in bromodomain binding pockets, a stereoelectronic feature absent in the unsubstituted (CAS 941870‑88‑8), 4‑methyl (CAS 941915‑34‑0), or 3‑trifluoromethyl (CAS 1005298‑12‑3) analogs [1]. In homologous tetrahydroquinoline bromodomain inhibitor series, bromine substitution at the ortho position has been shown to increase BRD4 BD1 affinity by up to 10‑fold compared to the des‑bromo analog through a halogen‑bonding interaction with a conserved asparagine residue [2]. Additionally, the 2‑bromobenzamide group contributes approximately 79 Da of additional molecular weight (373.25 vs. 294.35 g/mol for the unsubstituted benzamide), which affects logP, solubility, and permeability in predictable ways that make simple molar‑equivalent substitution invalid for biological assays [3].

Product‑Specific Quantitative Differentiation Evidence for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide


Molecular Weight and Heavy Atom Differentiation: 2‑Bromo Substituent vs. Unsubstituted Benzamide Analog

The 2‑bromobenzamide moiety of the target compound contributes a heavy atom (bromine, atomic weight 79.9 Da) that is absent from the most common comparator, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941870‑88‑8). This results in a molecular weight of 373.25 g/mol for the target compound versus 294.35 g/mol for the unsubstituted analog [1]. The bromine atom increases the number of heavy atoms from 21 to 22, raises the calculated XLogP3 from approximately 2.5 to 3.2, and adds a potential halogen‑bond donor site [1]. These differences are not merely additive; in structurally related bromodomain ligands, a single ortho‑bromine substitution has been shown to shift BRD4 BD1 IC₅₀ values by 5‑ to 10‑fold [2].

Medicinal chemistry tetrahydroquinoline bromodomain inhibitors

Regioisomeric Specificity: 6‑yl vs. 7‑yl Substitution Pattern on the Tetrahydroquinoline Core

The target compound bears the benzamide substituent at the 6‑position of the tetrahydroquinoline ring. The regioisomer N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzamide places the identical substituent at the 7‑position [1]. In tetrahydroquinoline‑based BET bromodomain inhibitor series, the position of the amide substituent on the tetrahydroquinoline core is a primary determinant of bromodomain subtype selectivity: 6‑substituted analogs preferentially engage BRD4 BD1, whereas 7‑substituted analogs can show altered selectivity for BRD4 BD2 or BRD2/BRD3 [2]. This regioisomeric distinction cannot be predicted a priori and must be verified experimentally for each chemotype.

Structure‑activity relationship regioisomer tetrahydroquinoline

Halogen Bonding Potential: ortho‑Bromine as a Distinctive Pharmacophoric Element

The ortho‑bromine on the benzamide ring of the target compound can act as a halogen‑bond donor, engaging the backbone carbonyl oxygen of conserved residues in bromodomain binding pockets [1]. This interaction geometry is sterically and electronically inaccessible to the unsubstituted benzamide analog (CAS 941870‑88‑8), the 4‑methyl analog (CAS 941915‑34‑0), or the 3‑trifluoromethyl analog (CAS 1005298‑12‑3). Crystallographic evidence from related ortho‑brominated benzamide ligands co‑crystallized with BRD4 BD1 shows a C–Br···O=C halogen bond distance of 2.9–3.1 Å with the Asn140 backbone carbonyl, contributing an estimated −0.5 to −1.5 kcal/mol to the binding free energy [2].

Halogen bonding medicinal chemistry 2‑bromobenzamide

Synthetic Tractability: 2‑Bromobenzamide as a Versatile Cross‑Coupling Handle for Downstream Derivatization

The aryl bromide functionality in the 2‑bromobenzamide moiety serves as a competent electrophilic partner for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira, etc.), enabling efficient late‑stage diversification [1]. This synthetic handle is absent in the unsubstituted benzamide analog (CAS 941870‑88‑8) and is present at a different position in the 3‑bromobenzamide (meta) and 4‑bromobenzamide (para) isomers. The ortho‑bromine position offers distinct steric and electronic reactivity compared to meta or para substitution, with documented rate differences in oxidative addition steps of up to 3‑fold depending on the steric environment of the palladium catalyst [2].

Synthetic chemistry cross‑coupling 2‑bromobenzamide

Class‑Level Selectivity: Tetrahydroquinoline‑Benzamide Chemotype as Privileged Bromodomain Ligand Scaffold

The tetrahydroquinoline‑benzamide scaffold class to which the target compound belongs has been validated as a bona fide bromodomain and extra‑terminal (BET) domain ligand chemotype across multiple independent patent families [1]. The tetrahydroquinoline core, particularly when N‑acetylated, mimics the acetyl‑lysine moiety of histone tails, while the benzamide extension occupies the WPF shelf region of BRD4 BD1. I‑BET726 (GSK1324726A), a clinical‑stage tetrahydroquinoline BET inhibitor, achieves BRD4 IC₅₀ of 22 nM, demonstrating the intrinsic potency achievable with this scaffold [2]. The target compound, as a structurally defined member of this chemotype with a distinctive 2‑bromobenzamide substitution, represents an early‑stage probe within this therapeutically relevant inhibitor class.

Bromodomain BET inhibition epigenetics

Negative Selectivity Data: Absence of Acetylcholinesterase Inhibition as a Counterscreen Filter

In a single‑concentration counterscreen against acetylcholinesterase (AChE) at 26 µM, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide showed no detectable inhibition . This negative result provides an early selectivity filter distinguishing this compound from tetrahydroquinoline derivatives that do exhibit AChE activity (e.g., certain 1,2,3,4‑tetrahydroquinoline alkaloids with reported AChE IC₅₀ values in the 1–50 µM range) [1]. While a single negative data point does not establish broad selectivity, it eliminates AChE as a potential off‑target for this specific substitution pattern.

Acetylcholinesterase counterscreen selectivity

Optimal Research and Procurement Application Scenarios for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide


BET Bromodomain Screening Library Component for Epigenetic Probe Discovery

As a member of the tetrahydroquinoline‑benzamide chemotype validated in multiple BET bromodomain inhibitor patents, this compound is most appropriately deployed as a screening set member in BRD2/BRD3/BRD4 biochemical panels. Its 2‑bromobenzamide substitution provides a distinct pharmacophoric vector (halogen‑bond donor) relative to des‑halo or para‑halo analogs, enabling systematic SAR exploration of the WPF shelf region [1]. For procurement: request ≥95% purity (HPLC‑verified) to minimize assay interference from de‑brominated or oxidized impurities that could confound bromodomain binding readouts.

Late‑Stage Diversification Substrate for Parallel Library Synthesis via Palladium Cross‑Coupling

The aryl bromide handle at the ortho position of the benzamide ring makes this compound an ideal substrate for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira diversification [1]. Medicinal chemistry groups can use this compound as a common intermediate for generating focused libraries of 20–100 analogs with varied aryl, heteroaryl, amine, or alkyne substituents at the 2‑position of the benzamide, while keeping the tetrahydroquinoline core constant. For procurement: ensure the bromine content is analytically confirmed (e.g., by mass spectrometry isotopic pattern) to avoid batches where de‑bromination has occurred during storage.

Regioisomeric Reference Standard for 6‑yl vs. 7‑yl Tetrahydroquinoline SAR Studies

For laboratories investigating the positional SAR of tetrahydroquinoline‑based inhibitors, this compound serves as the definitive 6‑yl reference standard. The regioisomeric 7‑yl analog (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzamide) is commercially available and should be procured in parallel for direct pairwise comparison [1]. Combined testing in BRD4 BD1/BD2 selectivity assays, HDAC counterscreens, and cellular proliferation assays can map the pharmacophoric consequences of amide repositioning on the tetrahydroquinoline ring.

Physicochemical Probe for Halogen Bonding in Structure‑Based Drug Design

The ortho‑bromine on the benzamide ring provides a structurally well‑defined halogen‑bond donor that can be exploited in co‑crystallization studies with bromodomain targets. Computational docking and molecular dynamics simulations can use this compound as a test case for parametrizing the C–Br···O=C halogen‑bond interaction in the BRD4 binding site, generating transferable force‑field parameters for virtual screening campaigns [1]. Procurement note: request certificate of analysis confirming the identity and purity of the brominated species, as trace de‑bromination could affect crystallographic electron density maps.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.